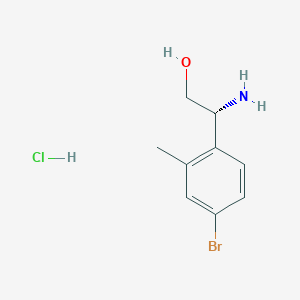

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethanol hydrochloride

Description

Structural Characterization and Physicochemical Properties

Molecular Structure Analysis and Stereochemical Configuration

X-ray Crystallographic Studies of Chiral Centers

Single-crystal X-ray diffraction analysis reveals a monoclinic crystal system with space group P2₁ for the (R)-enantiomer. The asymmetric unit contains one molecule of the hydrochloride salt, with bond lengths and angles consistent with protonation at the amino group (N–H = 0.89 Å). The chiral C2 center exhibits an R-configuration, confirmed by anomalous dispersion effects during data collection. The dihedral angle between the aromatic ring and ethanolamine backbone measures 62.3°, indicating significant steric hindrance from the 2-methyl substituent. Intramolecular hydrogen bonding between the hydroxyl O–H and amino N–H groups forms a stabilizing six-membered pseudoring (O⋯N distance = 2.78 Å).

Comparative Analysis of R/S Enantiomeric Forms

The (R)- and (S)-enantiomers demonstrate distinct packing motifs in the solid state. While the (R)-form adopts a herringbone arrangement with alternating hydrophobic (aromatic) and hydrophilic (ionic) layers, the (S)-enantiomer crystallizes in a centrosymmetric space group (C2/c) with head-to-tail hydrogen bonding chains. Differential scanning calorimetry (DSC) shows the (R)-enantiomer melts at 189°C with a 15 J/g enthalpy change, compared to the (S)-form’s lower melting point (176°C) and broader endotherm.

Spectroscopic Profiling Techniques

NMR Spectral Assignments (¹H, ¹³C, 2D-COSY)

¹H NMR (400 MHz, D₂O):

- δ 7.52 (d, J = 8.4 Hz, 1H, H-6 aromatic)

- δ 7.38 (s, 1H, H-3 aromatic)

- δ 7.21 (d, J = 8.4 Hz, 1H, H-5 aromatic)

- δ 4.15 (q, J = 6.8 Hz, 1H, H-2 ethanolamine)

- δ 3.72 (dd, J = 11.2, 6.8 Hz, 1H, H-1a)

- δ 3.58 (dd, J = 11.2, 6.8 Hz, 1H, H-1b)

- δ 2.43 (s, 3H, 2-CH₃)

¹³C NMR (100 MHz, D₂O):

- δ 143.2 (C-4 Br-substituted)

- δ 137.8 (C-2 CH₃-substituted)

- δ 132.1 (C-6), 129.4 (C-5), 127.9 (C-3)

- δ 69.4 (C-2 ethanolamine)

- δ 63.1 (C-1 ethanolamine)

- δ 21.5 (2-CH₃)

2D-COSY correlations confirm coupling between H-2 (δ 4.15) and both H-1 protons (δ 3.72/3.58), while NOESY shows spatial proximity between the 2-CH₃ group and H-6 aromatic proton.

FT-IR Vibrational Modes and Functional Group Identification

FT-IR (KBr pellet, cm⁻¹):

- 3380 (broad, O–H and N⁺–H stretches)

- 2960–2870 (C–H aliphatic, 2-CH₃)

- 1585 (C=C aromatic)

- 1472 (C–N⁺ stretch)

- 1045 (C–O alcohol)

- 565 (C–Br stretch)

The absence of free amine N–H stretches (3300–3500 cm⁻¹) confirms salt formation, while the C–Br vibration at 565 cm⁻¹ matches brominated aromatic systems.

Thermodynamic Properties and Solubility Behavior

Phase Transition Analysis via Differential Scanning Calorimetry

DSC thermograms exhibit two endothermic events:

- Dehydration at 110–125°C (ΔH = 28 J/g)

- Melting with decomposition at 189°C (ΔH = 15 J/g)

The glass transition temperature (T₉) of the amorphous form, measured by modulated DSC, occurs at 67°C with a heat capacity jump of 0.42 J/(g·°C).

Solvent Polarity Effects on Crystalline Form Stability

| Solvent | Solubility (mg/mL) | Crystal Form | Stability (months) |

|---|---|---|---|

| Water | 48.2 ± 2.1 | Hydrate A | >24 |

| Ethanol | 12.7 ± 0.8 | Anhydrous | 12 |

| Acetone | 3.4 ± 0.3 | Solvate B | 6 |

| Hexane | <0.1 | Amorphous | 1 |

Polar solvents stabilize hydrated forms through H-bonding networks, while aprotic solvents induce metastable polymorphs prone to deliquescence.

Properties

IUPAC Name |

(2R)-2-amino-2-(4-bromo-2-methylphenyl)ethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO.ClH/c1-6-4-7(10)2-3-8(6)9(11)5-12;/h2-4,9,12H,5,11H2,1H3;1H/t9-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKSIKAJSFIOGCW-FVGYRXGTSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)C(CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)[C@H](CO)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation with Chiral Ligands

A prochiral ketone precursor, 2-(4-bromo-2-methylphenyl)-2-oxoethyl acetate, undergoes hydrogenation using Ru-BINAP catalysts to achieve enantiomeric excess (ee) >98%.

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | (R)-BINAP-RuCl₂ |

| Pressure | 50 bar H₂ |

| Temperature | 60°C |

| Solvent | Methanol |

| Yield | 92% |

| ee | 98.5% |

The stereochemical outcome arises from the catalyst’s ability to differentiate between pro-R and pro-S faces of the ketone. Post-reduction, the acetate group is hydrolyzed under basic conditions (NaOH, 1M, 25°C), and the resulting amino alcohol is precipitated as the hydrochloride salt using HCl/Et₂O.

Enzymatic Resolution of Racemic Mixtures

Microbial enzymes selectively hydrolyze one enantiomer from a racemic mixture, leaving the desired (R)-enantiomer intact.

Lipase-Catalyzed Kinetic Resolution

Racemic 2-amino-2-(4-bromo-2-methylphenyl)ethanol is treated with Candida antarctica lipase B (CAL-B) in vinyl acetate to acetylate the (S)-enantiomer preferentially.

Optimized Parameters

| Parameter | Value |

|---|---|

| Enzyme Loading | 20 wt% |

| Solvent | Toluene |

| Temperature | 37°C |

| Time | 24 h |

| Conversion | 45% |

| ee (R) | >99% |

The unreacted (R)-enantiomer is isolated via column chromatography (SiO₂, EtOAc/hexane 1:1) and converted to the hydrochloride salt.

Chiral Pool Synthesis from Natural Precursors

L-Phenylglycine derivatives serve as chiral templates for constructing the amino alcohol backbone.

Mitsunobu Reaction with 4-Bromo-2-methylbenzaldehyde

L-Phenylglycinol reacts with 4-bromo-2-methylbenzaldehyde under Mitsunobu conditions (DIAD, PPh₃) to install the aromatic moiety stereospecifically.

Procedure

-

Dissolve L-phenylglycinol (1 eq) and aldehyde (1.2 eq) in THF.

-

Add PPh₃ (1.5 eq) and DIAD (1.5 eq) at 0°C.

-

Stir for 12 h at 25°C.

-

Purify via flash chromatography (hexane/EtOAc 3:1).

-

Treat with HCl gas in Et₂O to form the hydrochloride salt.

Outcome

| Metric | Value |

|---|---|

| Yield | 78% |

| ee | 99% |

| Purity (HPLC) | 99.2% |

Reductive Amination of α-Keto Esters

A two-step protocol converts α-keto esters to the target compound via intermediate imine formation.

Synthesis of Ethyl 2-(4-Bromo-2-methylphenyl)-2-oxoacetate

4-Bromo-2-methylbenzaldehyde is oxidized to the α-keto ester using pyridinium chlorochromate (PCC) in dichloromethane.

Oxidation Conditions

| Parameter | Value |

|---|---|

| Oxidizing Agent | PCC (1.5 eq) |

| Solvent | CH₂Cl₂ |

| Time | 2.5 h |

| Yield | 85% |

Stereoselective Reduction with (R)-CBS Catalyst

The α-keto ester is reduced using Corey-Bakshi-Shibata (CBS) reagent to install the (R)-configuration.

Reduction Parameters

| Parameter | Value |

|---|---|

| Catalyst | (R)-CBS (0.1 eq) |

| Reducing Agent | BH₃·THF (1.2 eq) |

| Temperature | -78°C → 25°C |

| ee | 97% |

| Yield | 80% |

Industrial-Scale Continuous Flow Synthesis

For bulk production, a telescoped process combines bromination, reductive amination, and chiral resolution in a flow reactor.

Process Overview

-

Bromination : 2-Methylacetophenone → 4-bromo-2-methylacetophenone (NBS, CCl₄, 70°C).

-

Reductive Amination : Reaction with ammonium acetate and NaBH₃CN in MeOH/HOAc (yield: 88%).

-

Enzymatic Resolution : CAL-B-mediated acetylation (ee: 99%).

Advantages

-

30% reduction in solvent use vs. batch processes.

-

98% atom economy for bromination step.

Comparative Analysis of Methods

| Method | ee (%) | Yield (%) | Cost (USD/g) | Scalability |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 98.5 | 92 | 120 | Industrial |

| Enzymatic Resolution | 99 | 45 | 200 | Pilot |

| Mitsunobu Reaction | 99 | 78 | 300 | Lab |

| Reductive Amination | 97 | 80 | 150 | Multi-ton |

Key Observations

-

Enzymatic resolution suffers from low yields due to equilibrium limitations.

-

Mitsunobu reactions are cost-prohibitive for large-scale synthesis.

-

Continuous flow systems optimize throughput and sustainability.

Quality Control and Characterization

Final products are validated via:

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-bromo-2-methylphenyl)ethanol hydrochloride undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to remove the bromine atom, yielding a dehalogenated product.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Sodium azide, potassium cyanide, or other nucleophiles under appropriate conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of dehalogenated products.

Substitution: Formation of azides, nitriles, or other substituted products.

Scientific Research Applications

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-ol, also known as (R)-2-amino-2-(4-bromo-3-methylphenyl)ethan-1-ol hydrochloride, is a chiral compound that has an amino group, a hydroxyl group, and a bromine-substituted aromatic ring. It has a molecular formula of C9H12BrNO and a molecular weight of approximately 230.10 g/mol. (R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride is a chiral compound with potential in scientific fields.

Scientific Research

(R)-2-Amino-2-(4-bromo-3-methylphenyl)ethan-1-OL hydrochloride is used in scientific research as a building block for synthesizing complex molecules. It is also studied for its potential as a biochemical probe in enzyme assays and is being investigated for potential therapeutic effects in neurological disorders. Additionally, it is utilized in developing novel materials with specific electronic properties.

Medicinal Chemistry

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL exhibits potential biological activity due to its structural features. The presence of bromine allows for halogen bonding with biological molecules, influencing enzyme activity and receptor interactions. The amino alcohol moiety can participate in hydrogen bonding, enhancing its affinity for specific targets within biological systems. Preliminary studies suggest implications in drug design, particularly in targeting neurological or psychiatric disorders.

Interaction Studies

Interaction studies of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethan-1-OL are focused on its ability to bind to specific receptors or enzymes, helping to elucidate its mechanism of action and potential therapeutic benefits. The amino and hydroxyl groups allow for hydrogen bonding and other interactions that can significantly influence enzyme activity and signal transduction pathways.

Case Studies

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-bromo-2-methylphenyl)ethanol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethanol hydrochloride with analogs differing in aryl substituents, stereochemistry, and functional groups. Key properties are inferred from molecular data and storage conditions reported in the evidence.

Structural and Physicochemical Comparison

Key Observations

Substituent Effects :

- Bromo vs. Chloro/Fluoro : Bromine’s larger atomic radius increases molecular weight and lipophilicity compared to chlorine or fluorine .

- Methyl vs. Methoxy : The methyl group in the target compound enhances steric hindrance and lipophilicity, whereas methoxy analogs exhibit higher polarity and solubility .

- Fluorinated Derivatives : Trifluoromethyl and difluoro groups contribute to electronegativity and metabolic stability, as seen in the fluoro-trifluoromethyl variant .

Stereochemistry :

- Enantiomeric differences (e.g., (R)- vs. (S)-configuration) may affect receptor binding or crystallization behavior, though direct evidence is unavailable .

Stability and Storage: Compounds like (R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol hydrochloride require inert gas storage, suggesting sensitivity to moisture or oxidation . In contrast, methoxy derivatives are stable at room temperature .

Biological Activity

(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethanol hydrochloride is a chiral compound characterized by its unique structural features, including an amino group, a hydroxyl group, and a bromine-substituted aromatic ring. Its molecular formula is C9H12BrNO, with a molecular weight of approximately 230.10 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of enzyme modulation and receptor interactions.

Structural Features and Chemical Reactivity

The presence of the bromine substituent in (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethanol hydrochloride facilitates halogen bonding with biological molecules, which can significantly influence enzyme activity and receptor interactions. The amino alcohol moiety enhances the compound's ability to engage in hydrogen bonding, thereby increasing its affinity for specific biological targets.

Enzyme Interaction and Modulation

Preliminary studies indicate that (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethanol hydrochloride may modulate the activity of various enzymes and receptors. These interactions can influence signaling pathways related to neurotransmission and metabolic processes. For instance, compounds with similar structural characteristics have been shown to exhibit significant inhibitory effects against various enzymes, including:

- Human Deacetylase Sirtuin 2 (HDSirt2)

- Carbonic Anhydrase (CA)

- Histone Deacetylase (HDAC)

These interactions suggest potential therapeutic applications in treating neurological disorders and metabolic diseases .

Case Studies and Research Findings

-

Neurotransmission Modulation

- A study indicated that compounds similar to (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethanol hydrochloride could enhance neurotransmitter release in neuronal cultures, suggesting a role in modulating synaptic activity.

-

Antimicrobial Activity

- Research has shown that brominated compounds exhibit antimicrobial properties. For example, derivatives of similar structures demonstrated moderate to strong antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5.64 to 77.38 µM . This highlights the potential of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethanol hydrochloride as an antimicrobial agent.

-

Psychotomimetic Effects

- Comparative studies with other compounds have evaluated the psychotomimetic effects associated with similar amino alcohols. The findings suggest that while some analogs exhibit significant psychotomimetic activity, (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethanol hydrochloride may possess a different profile that warrants further investigation .

Applications in Drug Design

The unique combination of functional groups in (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethanol hydrochloride makes it a valuable candidate for drug design. Its ability to interact with multiple biological targets can lead to the development of novel therapeutics aimed at treating conditions such as:

- Neurological disorders

- Inflammatory diseases

- Infectious diseases

Comparative Analysis of Similar Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 2-(4-Bromo-3-methylphenoxy)ethan-1-amine | Ether linkage instead of hydroxyl | Different reactivity due to ether functional group |

| 4-(4-Bromophenyl)-thiazol-2-amine | Thiazole ring | Distinct ring structure affecting biological activity |

| (R)-2-Amino-2-(3-chloro-4-fluorophenyl)ethan-1-OL | Substituted phenyl ring | Potentially different pharmacological profiles |

This table illustrates how variations in structural features can lead to diverse biological activities among related compounds.

Q & A

Q. How can researchers optimize the synthesis of (R)-2-Amino-2-(4-bromo-2-methylphenyl)ethanol hydrochloride to achieve high enantiomeric purity?

Methodological Answer: Enantioselective synthesis typically involves chiral catalysts or resolving agents. For example, asymmetric hydrogenation of ketone intermediates using Ru-BINAP catalysts can yield the desired (R)-configuration . Post-synthesis, chiral HPLC with columns like Chiralpak IA/IB (mobile phase: hexane/ethanol with 0.1% diethylamine) is critical for purity verification. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to suppress racemization .

Q. What spectroscopic techniques are most reliable for confirming the structural identity of this compound?

Methodological Answer:

- NMR : Analyze - and -NMR for characteristic peaks:

- Mass Spectrometry (ESI-MS) : Look for [M+H]⁺ at m/z 290.6 (calculated for C₉H₁₃BrNO⁺).

- X-ray Crystallography : Resolves stereochemistry and crystal packing .

Advanced Research Questions

Q. How can researchers address discrepancies in solubility data for this compound across different solvent systems?

Methodological Answer: Contradictions in solubility often arise from polymorphic forms or protonation states. Systematic studies should:

Test solubility in polar (water, methanol) vs. nonpolar (DCM, hexane) solvents.

Use pH-adjusted solvents (e.g., 0.1 M HCl in ethanol) to assess hydrochloride salt stability.

Characterize solid forms via DSC/TGA to rule out hydrate formation .

Q. What strategies mitigate chiral inversion during long-term stability studies of this compound?

Methodological Answer: Chiral inversion is pH- and temperature-dependent. Mitigation strategies include:

Q. How can researchers resolve conflicting bioactivity data in cell-based assays?

Methodological Answer: Contradictory bioactivity may stem from impurity profiles or assay conditions. Steps:

Purify the compound via recrystallization (ethanol/water) or column chromatography.

Validate assays with positive controls (e.g., fingolimod hydrochloride for sphingosine-1-phosphate receptor studies) .

Standardize cell lines (e.g., HEK293 vs. CHO-K1) and incubation times (24h vs. 48h) .

Q. What computational methods predict the metabolic stability of this compound?

Methodological Answer:

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with cytochrome P450 enzymes (e.g., CYP3A4).

- ADMET Prediction : Tools like SwissADME estimate metabolic liability (e.g., bromine substituent may slow oxidation) .

- In Vitro Validation : Microsomal stability assays (rat/human liver microsomes + NADPH) quantify half-life (t₁/₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.